molecular formula C15H22O3 B13332958 Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate

Katalognummer: B13332958
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: ZLIAULMTSAIUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3. This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate typically involves the esterification of 4-(4-hydroxybutyl)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 4-(4-carboxybutyl)phenylacetic acid.

    Reduction: 4-(4-hydroxybutyl)phenylmethanol.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of small molecules with biological macromolecules.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxybutyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(4-(4-hydroxybutyl)phenyl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.

    Methyl 2-(4-(4-hydroxybutyl)phenyl)butanoate: Similar structure but with a butanoate group instead of a methylpropanoate group.

Uniqueness

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is unique due to the presence of the methylpropanoate group, which imparts different chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

methyl 2-[4-(4-hydroxybutyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C15H22O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,4-6,11H2,1-3H3

InChI-Schlüssel

ZLIAULMTSAIUBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)CCCCO)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.